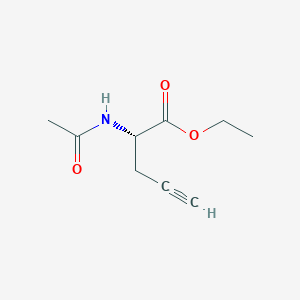

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-alpha-Acetyl-L-propargylglycine ethyl ester, also known as Ac-L-Pra-OEt, is a chemical compound with the formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is used in various chemical reactions and has been referenced in scientific literature .

Molecular Structure Analysis

The molecular structure of Ac-L-Pra-OEt is represented by the formula C9H13NO3 . Detailed structural analysis would require more specific information or advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Esters, including Ac-L-Pra-OEt, typically undergo reactions where the alkoxy (OR’) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In a study, two proteases exhibited high synthetic activity and selectivity during the transesterification of N-acetyl-l-phenylalanine ethyl ester with 1-propanol .Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-L-Pra-OEt include its molecular formula (C9H13NO3) and molecular weight (183.2 g/mol) . Esters are known to be polar compounds and do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols .Wirkmechanismus

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) works by inhibiting the activity of proteolytic enzymes, which are responsible for breaking down proteins into smaller peptides and amino acids. N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) binds to the active sites of the proteolytic enzymes, blocking their activity and preventing them from breaking down proteins.

Biochemical and Physiological Effects

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteolytic enzymes, resulting in the inhibition of protein breakdown. Additionally, N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) has been found to increase the stability of proteins, resulting in increased protein expression.

Vorteile Und Einschränkungen Für Laborexperimente

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) has several advantages for laboratory experiments. It is easy to synthesize, is stable in a variety of conditions, and is relatively inexpensive. Additionally, N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) has been found to be effective in a variety of biochemical and physiological studies. However, N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) has some limitations. It has been found to be toxic to cells at high concentrations, and it can be difficult to synthesize in large quantities.

Zukünftige Richtungen

There are a number of potential future directions for N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) research. One potential direction is to investigate the effects of N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) on other proteolytic enzymes. Additionally, N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) could be used to study the effects of protein modification on protein-protein interactions and gene expression. Furthermore, N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) could be used to study the effects of protein modification on protein folding and stability. Finally, N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) could be used to study the effects of protein modification on other biochemical and physiological processes, such as cell signaling and metabolism.

Synthesemethoden

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) is synthesized using a two-step process. The first step involves the reaction of propargylglycine with acetic anhydride in the presence of a base such as sodium carbonate to form the acetylated propargylglycine derivative. The second step involves the reaction of the acetylated propargylglycine derivative with ethyl bromide in the presence of an acid, such as hydrochloric acid, to form N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt).

Wissenschaftliche Forschungsanwendungen

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) has been used in a variety of scientific research applications. It has been used in studies of protein modification, inhibition of protein synthesis, and inhibition of proteolytic enzymes. Additionally, N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) has been used in studies of the regulation of gene expression, protein folding, and protein-protein interactions.

Eigenschaften

IUPAC Name |

ethyl (2S)-2-acetamidopent-4-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFOCHGENVPUER-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC#C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)

![1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331237.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)